molecular formula C20H20ClN3O2 B3015003 4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1323330-64-8

4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No. B3015003
CAS RN: 1323330-64-8
M. Wt: 369.85
InChI Key: QTWQBLBPWXZGJN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as quinolines, which are aromatic compounds containing a quinoline moiety . It also contains a dimethoxyphenyl group, which is a common structure in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and reduction reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline moiety would provide an aromatic ring structure, while the dimethoxyphenyl group would introduce additional ring structures .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the quinoline and dimethoxyphenyl groups could influence its solubility, melting point, and other properties .

Scientific Research Applications

Biological and Clinical Activity in Autoimmune Disorders

4-Aminoquinoline compounds, such as chloroquine and hydroxychloroquine, are primarily recognized for their anti-malarial properties. However, their immunosuppressive nature classifies them as disease-modifying anti-rheumatic drugs (DMARDs), utilized in managing autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. These compounds achieve their therapeutic effects by dampening T-cell and B-cell hyperactivity and reducing pro-inflammatory cytokine gene expression, highlighting their significant role beyond anti-malarial applications (Taherian et al., 2013).

Antioxidant Applications

The study of ethoxyquin (EQ) and its analogues, including hydroquin, has shown these compounds' importance as antioxidants, particularly in preserving polyunsaturated fatty acids in fish meal against oxidation. This preservation is crucial for preventing spontaneous combustion of fish meal, demonstrating the vital role of these compounds in industrial applications related to food preservation and safety (de Koning, 2002).

Pharmacological Potential of Chlorogenic Acid

Chlorogenic Acid (CGA) is another significant compound closely related to the quinoline derivatives in its pharmacological profile, showcasing a broad spectrum of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. CGA's versatility in treating metabolic disorders, including obesity and diabetes, exemplifies the potential of quinoline-related compounds in diverse medical applications (Naveed et al., 2018).

Ocular Toxicity and Screening Guidelines

The use of 4-aminoquinolones, including hydroxychloroquine, necessitates vigilance regarding potential ocular complications. Establishing screening guidelines for early detection and management of such side effects underscores the importance of a balanced approach to their use, ensuring benefits in treating autoimmune conditions are not overshadowed by adverse effects (Jones, 1999).

Novel Compounds and Repurposing Efforts

The exploration and patenting of chloroquine-containing compounds over recent years reveal a concerted effort to repurpose these drugs for managing infectious and non-infectious diseases alike. This research trajectory indicates a significant potential for developing novel therapeutic applications based on the quinoline scaffold, emphasizing the need for further investigation into the unique biochemical properties of these compounds (Njaria et al., 2015).

properties

IUPAC Name

4-(2,5-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-18-10-15(24-2)6-8-19(18)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQBLBPWXZGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=C(C=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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